
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran ring system with hydroxyl groups at the 6 and 7 positions and a 3-methyl-2-butenyl substituent at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with suitable aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzopyran ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the benzopyran ring system play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran-2-one, 6-methyl-
- 2H-1-Benzopyran-2-one, 7-methyl-
- 2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-
Uniqueness
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- is unique due to the presence of both hydroxyl groups and the 3-methyl-2-butenyl substituent
Propiedades
Número CAS |
823803-05-0 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
6,7-dihydroxy-5-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-8(2)3-4-10-9-5-6-13(16)18-12(9)7-11(15)14(10)17/h3,5-7,15,17H,4H2,1-2H3 |
Clave InChI |
JQNPGWHMTZKBLH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C(=CC2=C1C=CC(=O)O2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
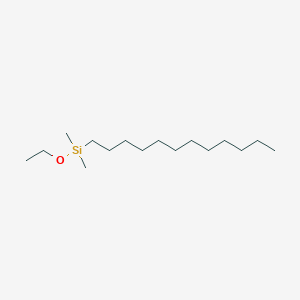
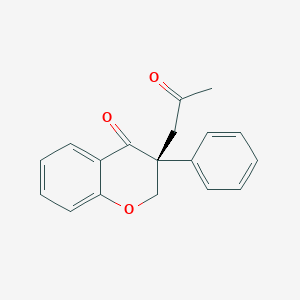
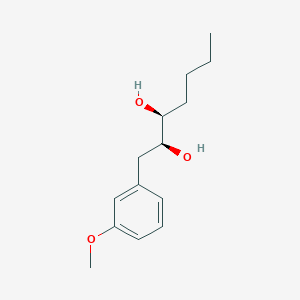
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
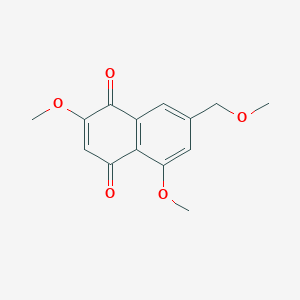
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
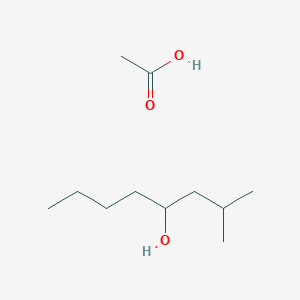

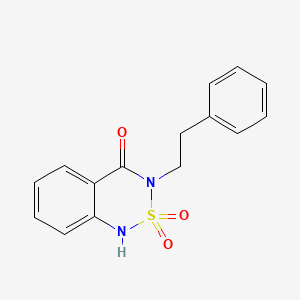
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
